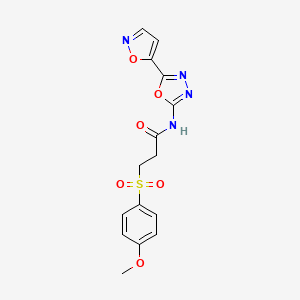

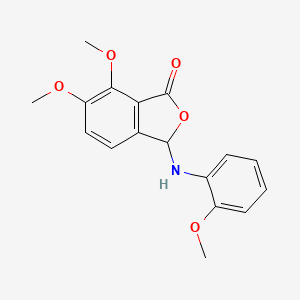

![molecular formula C14H13ClN4OS B3009401 3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-76-8](/img/structure/B3009401.png)

3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a chemical entity that belongs to a class of heterocyclic compounds known for their diverse biological activities. While the provided data does not directly describe this specific compound, it is closely related to the compounds discussed in the papers, which are derivatives of triazolopyrimidine and triazolopyridine. These compounds are of interest due to their potential pharmacological properties and are often synthesized for research in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions starting with different substrates. For instance, the synthesis of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, as described in the first paper, was achieved through a series of reactions starting with the appropriate precursors and was recrystallized from ethanol . The methods used for these syntheses typically involve the formation of a thioether linkage and the construction of the triazolo ring system, which are key features in the target compound's structure.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using various analytical techniques such as NMR, FTIR, MS, and X-ray diffraction. For example, the compound mentioned in the first paper was crystallized in the monoclinic space group P2(1)/c, and its full geometry was optimized using the 6-31G basis set in DFT studies . These studies provide detailed information about the atomic arrangement and electronic structure, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds is influenced by their molecular structure. The presence of the triazolo ring and the thioether linkage suggests that these compounds could participate in various chemical reactions, potentially leading to the formation of new derivatives with different biological activities. The second paper describes the synthesis of a range of derivatives by reacting an enaminone with different amines, demonstrating the versatility of the core structure in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular framework. The crystalline structure, as well as the electronic properties such as frontier orbital energies and atomic net charges, are discussed in the first paper . These properties are essential for predicting the behavior of the compounds under different conditions and for designing new compounds with desired characteristics. The experimental data from these analyses often show good agreement with theoretical calculations, which helps in validating the synthetic methods and the predicted properties of the compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Compounds related to 3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been studied for their antimicrobial activities. Research indicates that these compounds, including various thieno and furopyrimidine derivatives, have been screened for antimicrobial potential (Hossain & Bhuiyan, 2009).

Antibacterial Agents

- Synthesis of derivatives of 1,2,4-triazolo[4,3-a]pyrimidine has shown promising results as antibacterial agents. Some specific derivatives have demonstrated higher antibacterial activity than certain commercial antibiotics against various bacteria (Kumar et al., 2009); (Prakash et al., 2004).

DNA Photocleavage Activity

- Certain derivatives of 1,2,4-triazolo[4,3-a]pyrimidine have been synthesized and evaluated for their DNA photocleavage activity. These studies demonstrate the potential of these compounds in affecting the structure of DNA (Sharma et al., 2015).

Antitumor Activity

- Some derivatives of triazolo[4,3-a]pyrimidine, including those with an incorporated thiazolidinone moiety, have shown antitumor activity, inhibiting the growth of various cancer cell lines (Hafez & El-Gazzar, 2009).

Structural Studies

- Detailed structural studies of certain derivatives, including 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, have been conducted using techniques like NMR, FTIR, and X-ray diffraction. These studies help in understanding the molecular structure and properties of these compounds (Mu et al., 2015).

Novel Synthetic Routes

- Research has also focused on developing novel synthetic routes for creating derivatives of 1,2,4-triazolo[4,3-a]pyrimidine. This includes methods for preparing pyridino[2,3-d]pyrimidin-4-ones and related compounds, which expands the possibilities for creating new medicinal compounds (Hassaneen et al., 2003).

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-4-3-5-11(15)6-10/h3-6H,7H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKSUMQNJBDBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=NN=C2SCC3=CC(=CC=C3)Cl)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

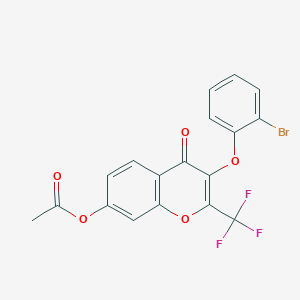

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)

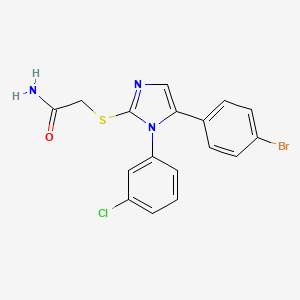

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

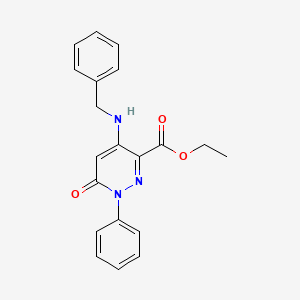

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)

![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)